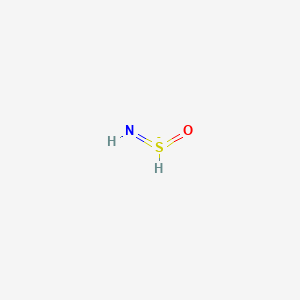
Sulfoximine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoximine is a useful research compound. Its molecular formula is H2NOS- and its molecular weight is 64.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioisosteric Replacements
One of the primary applications of sulfoximines is their use as bioisosteres for other functional groups in medicinal compounds. They can replace sulfonamides and sulfones, offering improved pharmacokinetic profiles and reduced toxicity. For instance, the transition from sulfonamide to sulfoximine has been shown to enhance solubility and metabolic stability in several drug candidates .
Kinase Inhibitors
Sulfoximines have been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. Notable examples include:
- Roniciclib : A pan-CDK inhibitor that showed improved antiproliferative activity compared to its sulfone counterpart .
- Ceralasertib : An ATR inhibitor with enhanced aqueous solubility and reduced lipophilicity due to the incorporation of a this compound moiety .
These compounds illustrate how sulfoximines can enhance therapeutic efficacy while minimizing side effects.
L-Buthionine this compound
L-Buthionine this compound is a well-studied compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, which is vital for glutathione biosynthesis. Its application in cancer treatment has been explored, particularly in enhancing the sensitivity of tumors to chemotherapeutic agents by depleting intracellular glutathione levels .
Sudexanox
Sudexanox is an oral prophylactic antiasthmatic agent developed using the this compound structure for bioisosteric replacements. Its clinical trials demonstrated its potential effectiveness compared to traditional treatments .
Synthesis and Functionalization
The synthesis of sulfoximines has been optimized through various methods, including rhodium-catalyzed reactions that allow for efficient incorporation into complex molecular frameworks . Recent advancements have focused on developing chiral sulfoximines that serve as reactive warheads in targeted therapies .
Comparative Data Table
The following table summarizes key properties and therapeutic applications of selected this compound-containing compounds:
| Compound | Target Disease | Mechanism | Key Properties |
|---|---|---|---|
| Roniciclib | Cancer | CDK inhibition | Improved potency, reduced toxicity |
| Ceralasertib | Cancer | ATR inhibition | Enhanced solubility |
| L-Buthionine this compound | Cancer | Glutathione depletion | Increases drug sensitivity |
| Sudexanox | Asthma | Bronchodilation | Oral bioavailability |
Analyse Des Réactions Chimiques
Hypervalent Iodine-Mediated NH Transfer Reactions
The NH transfer strategy using hypervalent iodine reagents enables direct conversion of sulfoxides and sulfides to sulfoximines. Key developments include:
-
Sulfoxide amination with PhI(OAc)₂ and ammonium carbamate in MeOH (0.4 M concentration) achieves 95% yield for NH-sulfoximines . The mechanism proceeds through transient iminoiodinane intermediates, detected via HRMS in flow systems .
-
Sulfide dual functionalization using 2 equivalents of PhI(OAc)₂ and NH₃ simultaneously introduces both NH and O groups, avoiding overoxidation to sulfones .
| Substrate | Reagents | Conditions | Product Yield |
|---|---|---|---|
| Diphenylsulfide | PhI(OAc)₂, NH₃ | MeOH, 0°C, 15 min | 95% |
| Cyclohexsulfoxide | PhI(OAc)₂, NH₄HCO₃ | DCM, 3 h | 89% |
Iron-Catalyzed Stereoselective NH Imidation
A breakthrough in asymmetric synthesis employs iron catalysts for dynamic kinetic resolution of racemic sulfoxides :
-
Fe(OTf)₃/(–)-L8 system achieves up to 99% ee through a relay catalysis mechanism combining:
-
Substrate scope includes aryl-alkyl and diaryl sulfoxides, though dialkyl derivatives show limited reactivity (29% yield, racemic) .
Key mechanistic insights :
-
Transition state analysis reveals C–H···π interactions between (–)-L8 ligand and substrates dictate enantioselectivity (ΔΔG‡ = 2.1 kcal/mol)
-
Hammett studies (ρ = +0.82) confirm electrophilic amination character
Post-Functionalization Reactions
NH-sulfoximines serve as versatile intermediates for diverse N-functionalization:
| Reaction Type | Reagents | Yield | Stereoretention |
|---|---|---|---|
| Trifluoromethylthiolation | AgSCF₃, Selectfluor® | 92% | Complete |
| Cyanation | TMSCN, Cu(OTf)₂ | 85% | Complete |
| Phosphorylation | P(O)(OEt)₂Cl, NEt₃ | 78% | Complete |
Mechanistic Advances
Recent studies elucidate critical reaction pathways:
-
Iodine-mediated systems :
-
Iron-catalyzed systems :
Synthetic Limitations and Solutions
Current challenges include:
-
Functional group tolerance : Protic groups (–OH, –NH₂) require protection (e.g., TFA)
-
Scale-up considerations : Flow chemistry improves safety in iodonium nitrene reactions
-
Substrate limitations : Electron-deficient sulfoxides show reduced reactivity (40-60% yields)
This comprehensive analysis demonstrates sulfoximines' evolving synthetic landscape, with hypervalent iodine and iron catalysis enabling precise control over NH transfer and stereochemistry. The development of robust post-functionalization methods further establishes sulfoximines as strategic intermediates in complex molecule synthesis.
Propriétés
Numéro CAS |
14616-60-5 |
|---|---|
Formule moléculaire |
H2NOS- |
Poids moléculaire |
64.09 g/mol |
InChI |
InChI=1S/H2NOS/c1-3-2/h1,3H/q-1 |
Clé InChI |
CDODTSOSQYHFPJ-UHFFFAOYSA-N |
SMILES |
N=[SH-]=O |
SMILES canonique |
N=[SH-]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















